Methyl 1-isocyanatocyclopentane-1-carboxylate Methyl 1-isocyanatocyclopentane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16527983
InChI: InChI=1S/C8H11NO3/c1-12-7(11)8(9-6-10)4-2-3-5-8/h2-5H2,1H3
SMILES:
Molecular Formula: C8H11NO3
Molecular Weight: 169.18 g/mol

Methyl 1-isocyanatocyclopentane-1-carboxylate

CAS No.:

Cat. No.: VC16527983

Molecular Formula: C8H11NO3

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-isocyanatocyclopentane-1-carboxylate -

Specification

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
IUPAC Name methyl 1-isocyanatocyclopentane-1-carboxylate
Standard InChI InChI=1S/C8H11NO3/c1-12-7(11)8(9-6-10)4-2-3-5-8/h2-5H2,1H3
Standard InChI Key RDUCEMHGYXGMQE-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1(CCCC1)N=C=O

Introduction

Structural and Molecular Characteristics

Methyl 1-isocyanatocyclopentane-1-carboxylate features a cyclopentane ring substituted at the 1-position with both a methyl carboxylate (–COOCH₃) and an isocyanate (–N=C=O) group. The molecule’s planar cyclopentane backbone imposes steric constraints that influence its reactivity, while the electron-withdrawing carboxylate ester moderates the electrophilicity of the isocyanate group.

Molecular Formula and Physical Properties

The compound’s molecular formula is C₈H₉NO₃, with a molecular weight of 167.16 g/mol. Key physical properties include:

PropertyValueSource
Boiling Point210–215°C (estimated)
Density1.22 g/cm³ (predicted)
SolubilityMiscible in polar aprotic solvents (e.g., DMF, THF)

The ester group enhances solubility in organic solvents, whereas the isocyanate group necessitates anhydrous conditions to prevent hydrolysis .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically proceeds via a three-step sequence:

  • Cyclopentane Carboxylation: Cyclopentane is functionalized with a carboxyl group using Friedel-Crafts acylation, yielding cyclopentanecarboxylic acid .

  • Esterification: Reaction with methanol under acidic conditions produces methyl cyclopentanecarboxylate.

  • Isocyanate Introduction: Phosgenation of the corresponding amine derivative (generated via Hofmann rearrangement) installs the isocyanate group .

A representative reaction pathway is:

Cyclopentanecarboxylic acidSOCl2Acid chlorideCH3OHMethyl esterPhosgeneMethyl 1-isocyanatocyclopentane-1-carboxylate\text{Cyclopentanecarboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{CH}_3\text{OH}} \text{Methyl ester} \xrightarrow{\text{Phosgene}} \text{Methyl 1-isocyanatocyclopentane-1-carboxylate}

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance yield (85–90%) and safety by minimizing phosgene exposure. Post-synthesis purification involves fractional distillation under reduced pressure (20–30 mmHg) to isolate the product .

Reactivity and Chemical Transformations

The isocyanate group’s electrophilicity drives nucleophilic additions, while the ester group participates in hydrolysis and transesterification.

Key Reactions

  • Urea Formation: Reaction with amines yields cyclopentane-based ureas, pivotal in medicinal chemistry :

    R-NH2+Methyl 1-isocyanatocyclopentane-1-carboxylateR-NH-C(O)-NH-Cyclopentane-COOCH3\text{R-NH}_2 + \text{Methyl 1-isocyanatocyclopentane-1-carboxylate} \rightarrow \text{R-NH-C(O)-NH-Cyclopentane-COOCH}_3
  • Polymerization: Coordination with diols or diamines generates polyurethanes and polyureas, utilized in elastomers and coatings.

  • Ester Hydrolysis: Basic hydrolysis produces 1-isocyanatocyclopentanecarboxylic acid, a precursor for further functionalization.

Applications in Drug Development and Materials Science

Pharmaceutical Intermediates

The compound’s urea derivatives exhibit antimicrobial and anticancer activity. For example, 4-(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)-N-m-tolylpiperazine-1-carboxamide, synthesized from methyl 1-isocyanatocyclopentane-1-carboxylate, demonstrated IC₅₀ values of <10 μM against breast cancer cell lines .

Polymer Chemistry

In materials science, it serves as a crosslinker in polyurethane foams, enhancing thermal stability (decomposition temperature >250°C).

Recent Advances and Future Directions

Recent studies highlight microwave-assisted synthesis for rapid urea derivative production (85–95% yield in 10–15 minutes) . Ongoing research explores its role in metal-organic frameworks (MOFs) for gas storage applications.

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